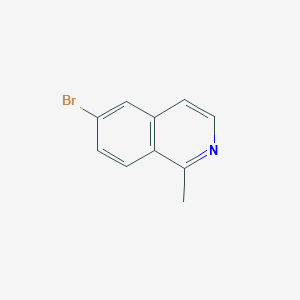

6-Bromo-1-methylisoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-1-methylisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c1-7-10-3-2-9(11)6-8(10)4-5-12-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVPVVAXYQGMUEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC2=C1C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1416712-98-5 | |

| Record name | 6-bromo-1-methylisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Bromo-1-methylisoquinoline: A Cornerstone for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The isoquinoline scaffold is a privileged heterocyclic motif frequently encountered in a vast array of biologically active natural products and synthetic pharmaceuticals. The targeted introduction of specific substituents onto this core structure allows for the fine-tuning of pharmacological properties, making isoquinoline derivatives highly sought-after building blocks in medicinal chemistry and drug development. This technical guide provides a comprehensive, in-depth exploration of the synthesis of a key derivative, 6-Bromo-1-methylisoquinoline. We will delve into the strategic application of the Bischler-Napieralski reaction, a robust and classical method for isoquinoline synthesis, and provide a detailed, field-proven experimental protocol. This guide is designed to equip researchers with the necessary knowledge to confidently synthesize and utilize this versatile intermediate for the development of novel therapeutics.

Introduction: The Significance of the Isoquinoline Scaffold

The isoquinoline core, a fusion of a benzene and a pyridine ring, is a structural alert for a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2] The presence of a methyl group at the 1-position and a bromine atom at the 6-position of the isoquinoline ring system in this compound offers multiple avenues for further chemical elaboration. The bromine atom serves as a versatile handle for cross-coupling reactions, enabling the introduction of diverse molecular fragments, while the 1-methyl group can influence the molecule's steric and electronic properties, potentially enhancing its binding affinity to biological targets. Consequently, this compound represents a valuable starting material for the synthesis of compound libraries aimed at discovering new drug candidates.[1]

Synthetic Strategy: The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a powerful and widely employed method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides through an intramolecular electrophilic aromatic substitution.[3][4] This reaction is typically promoted by a dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid.[5] The resulting 3,4-dihydroisoquinoline can then be readily aromatized to the corresponding isoquinoline. This two-step sequence provides a reliable and efficient pathway to the target molecule, this compound.

The overall synthetic workflow can be visualized as follows:

Caption: Overall synthetic workflow for this compound.

Mechanistic Insights: The Bischler-Napieralski Reaction

The mechanism of the Bischler-Napieralski reaction involves the activation of the amide carbonyl oxygen by the dehydrating agent, in this case, phosphorus oxychloride. This is followed by an intramolecular electrophilic attack of the activated intermediate onto the electron-rich aromatic ring to form a spirocyclic intermediate. Subsequent elimination and rearomatization lead to the formation of the 3,4-dihydroisoquinoline ring system.

Caption: Simplified mechanism of the Bischler-Napieralski reaction.

Detailed Experimental Protocol

This protocol outlines a reliable procedure for the synthesis of this compound, commencing from the commercially available 4-bromophenethylamine.

Part 1: Synthesis of N-(4-Bromophenethyl)acetamide

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Bromophenethylamine | 200.09 | 10.0 g | 0.05 |

| Acetic Anhydride | 102.09 | 5.6 mL (6.1 g) | 0.06 |

| Pyridine | 79.10 | 20 mL | - |

| Dichloromethane (DCM) | 84.93 | 100 mL | - |

| 1 M Hydrochloric Acid | 36.46 | As needed | - |

| Saturated Sodium Bicarbonate Solution | 84.01 | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |

Procedure:

-

To a stirred solution of 4-bromophenethylamine (10.0 g, 0.05 mol) in dichloromethane (100 mL) and pyridine (20 mL) at 0 °C (ice bath), add acetic anhydride (5.6 mL, 0.06 mol) dropwise over 15 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane (100 mL) and wash sequentially with 1 M hydrochloric acid (2 x 50 mL), saturated sodium bicarbonate solution (1 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford N-(4-bromophenethyl)acetamide as a solid. The crude product is often of sufficient purity for the next step.

Part 2: Synthesis of 6-Bromo-1-methyl-3,4-dihydroisoquinoline (Bischler-Napieralski Cyclization)

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| N-(4-Bromophenethyl)acetamide | 242.12 | 10.0 g | 0.041 |

| Phosphorus Oxychloride (POCl₃) | 153.33 | 20 mL | - |

| Toluene | 92.14 | 100 mL | - |

| Dichloromethane (DCM) | 84.93 | As needed | - |

| Saturated Sodium Bicarbonate Solution | 84.01 | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Sodium Sulfate | 120.37 | As needed | - |

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, dissolve N-(4-bromophenethyl)acetamide (10.0 g, 0.041 mol) in dry toluene (100 mL).

-

Carefully add phosphorus oxychloride (20 mL) to the solution.

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 3 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Basify the aqueous mixture to pH 8-9 with a saturated sodium bicarbonate solution.

-

Extract the product with dichloromethane (3 x 75 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-Bromo-1-methyl-3,4-dihydroisoquinoline.

Part 3: Synthesis of this compound (Aromatization)

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 6-Bromo-1-methyl-3,4-dihydroisoquinoline | 224.10 | 8.0 g | 0.036 |

| 10% Palladium on Carbon (Pd/C) | - | 0.8 g | - |

| Xylene | 106.16 | 100 mL | - |

Procedure:

-

To a solution of 6-Bromo-1-methyl-3,4-dihydroisoquinoline (8.0 g, 0.036 mol) in xylene (100 mL), add 10% palladium on carbon (0.8 g).

-

Heat the mixture to reflux (approximately 140 °C) for 6 hours.

-

Monitor the dehydrogenation by TLC.

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the palladium catalyst. Wash the celite pad with dichloromethane.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure this compound.

Characterization Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR Signals (δ ppm, CDCl₃) | Expected Mass Spectrum (m/z) |

| This compound | C₁₀H₈BrN | 222.08 | Aromatic protons (7.5-8.5), Methyl singlet (~2.7) | [M]+ at 221/223 (bromine isotope pattern) |

Conclusion

This in-depth technical guide has detailed a robust and reliable synthetic route to this compound, a valuable intermediate for drug discovery and medicinal chemistry. By leveraging the classical Bischler-Napieralski reaction followed by a dehydrogenation step, researchers can efficiently access this versatile scaffold. The provided step-by-step protocol, along with the mechanistic insights and characterization data, serves as a comprehensive resource for the successful synthesis and application of this important building block in the quest for novel therapeutic agents.

References

- Ghosh, A., et al. (2021). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Advances, 11(32), 19685-19717.

-

Wikipedia. Bischler–Napieralski reaction. [Link]

-

Organic Syntheses. Anthraquinone, 1-methylamino-4-bromo-. [Link]

-

YouTube. Preparation of Isoquinoline by Bischler Napieralski Synthesis. [Link]

- Google Patents. CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.

-

Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline. [Link]

-

PubChem. 6-Bromoisoquinolin-1(2H)-one. [Link]

-

ResearchGate. Reactivity of 1-methylisoquinoline synthesis of pyrazolyl triazoloisoquinoline and thia-diazolyl isoquinoline derivatives. [Link]

-

ResearchGate. Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. [Link]

- Google Patents.

-

National Center for Biotechnology Information. N-(4-Bromophenyl)acetamide: a new polymorph. [Link]

-

ResearchGate. N-(4-Bromophenyl)acetamide: a new polymorph. [Link]

-

ResearchGate. 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;.... [Link]

-

National Center for Biotechnology Information. Reaction-activated palladium catalyst for dehydrogenation of substituted cyclohexanones to phenols and H2 without oxidants and hydrogen acceptors. [Link]

-

Organic Chemistry Portal. Bischler-Napieralski Reaction. [Link]

- Sharma, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(21), 12254-12287.

-

ACS Publications. Metal and Activating Group Free C-4 Alkylation of Isoquinolines via a Temporary Dearomatization Strategy. [Link]

-

Catalysis Science & Technology. Palladium-catalyzed dehydrogenation of dihydro-heterocycles using isoprene as the hydrogen acceptor without oxidants. [Link]

-

NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism. [Link]

- Google Patents.

-

RSC Publishing. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]

-

YouTube. How to set-up a hydrogenation reaction using palladium on carbon and a hydrogen balloon. [Link]

-

ResearchGate. Chemical biology of cyclization reactions by using POCL3. [Link]

-

ResearchGate. Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. [Link]

-

Wikipedia. Palladium on carbon. [Link]

-

pharmRxiv. Advancing 6-bromo-7-[. [Link]

-

ResearchGate. Phosphorus oxychloride as an efficient coupling reagent for the synthesis of esters, amides and peptides under mild conditions. [Link]_under_mild_conditions)

Sources

- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Bischler-Napieralski Reaction [organic-chemistry.org]

An In-depth Technical Guide to 6-Bromo-1-methylisoquinoline: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 6-Bromo-1-methylisoquinoline (CAS No. 1416712-98-5)[1][2]. As a substituted isoquinoline, this compound holds significant interest for researchers in medicinal chemistry and materials science. The isoquinoline scaffold is a key feature in numerous biologically active compounds, and the presence of a bromine atom at the 6-position offers a versatile handle for further chemical modification through cross-coupling reactions. Additionally, the 1-methyl group can influence the molecule's steric and electronic properties and may itself be a site for further functionalization. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the utilization of this valuable chemical building block.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application in research and development.

Physicochemical Properties

While extensive experimental data for this compound is not widely published, its key physicochemical properties can be derived from available data and comparison with structurally related compounds.

| Property | Value | Source |

| CAS Number | 1416712-98-5 | [1][2] |

| Molecular Formula | C₁₀H₈BrN | [3] |

| Molecular Weight | 222.08 g/mol | [1][3] |

| Appearance | Solid (predicted) | Inferred from related compounds |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate) | Inferred from general solubility of similar heterocycles |

| Purity | >95% (as commercially available) | [1] |

Spectroscopic Characterization

Spectroscopic analysis is crucial for the verification of the structure and purity of this compound. Below are the predicted and expected spectroscopic data based on the analysis of its constituent parts and related molecules like 6-bromoquinoline and 1-methylisoquinoline[4][5].

1.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The chemical shifts are influenced by the electron-withdrawing effect of the bromine atom and the nitrogen atom in the isoquinoline ring system.

-

Methyl Protons (C1-CH₃): A singlet is expected around δ 2.5-2.7 ppm.

-

Aromatic Protons: The protons on the isoquinoline core will appear in the aromatic region (δ 7.0-9.0 ppm). The exact splitting patterns will depend on the coupling between adjacent protons.

1.2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

-

Methyl Carbon (C1-CH₃): A signal is expected in the aliphatic region, around δ 20-25 ppm.

-

Aromatic and Heteroaromatic Carbons: Signals for the nine carbons of the isoquinoline ring are expected in the range of δ 120-160 ppm. The carbon bearing the bromine atom (C6) will be influenced by the halogen's electronegativity.

1.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

Molecular Ion Peak: The mass spectrum should show a characteristic pair of peaks for the molecular ion [M]⁺ and [M+2]⁺ with an approximate 1:1 ratio, which is indicative of the presence of a single bromine atom. The expected m/z values would be around 221 and 223.

Synthesis of this compound

The synthesis of this compound can be approached in a multi-step process, beginning with the construction of the 6-bromoisoquinoline core, followed by the introduction of the methyl group at the 1-position.

Synthesis of the 6-Bromoisoquinoline Precursor

A common method for the synthesis of the 6-bromoisoquinoline core is through a Pomeranz-Fritsch-type reaction, starting from 4-bromobenzaldehyde and aminoacetaldehyde dimethyl acetal[6].

Caption: Proposed synthesis of this compound.

Proposed Experimental Protocol:

-

Step 1: N-Oxide Formation: 6-Bromoisoquinoline is dissolved in a suitable solvent like dichloromethane (DCM). meta-Chloroperoxybenzoic acid (m-CPBA) is added portion-wise at 0 °C, and the reaction is allowed to warm to room temperature and stirred until completion.

-

Step 2: Methylation: The resulting 6-bromoisoquinoline N-oxide is then treated with a methylating agent such as dimethyl sulfate or a Grignard reagent like methylmagnesium bromide to introduce the methyl group at the C1 position.

-

Step 3: Purification: The final product is purified using standard techniques such as column chromatography.

Chemical Reactivity and Applications

The chemical reactivity of this compound is primarily dictated by the bromine atom at the 6-position and the methyl group at the 1-position.

Cross-Coupling Reactions at the 6-Position

The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at this position, making it a valuable tool for generating libraries of compounds for drug discovery.

Caption: General workflow for Suzuki coupling.

General Protocol for Suzuki Coupling:

-

Reaction Setup: In a reaction vessel, this compound, an arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents) are combined.

-

Solvent Addition: A suitable solvent system, such as a mixture of toluene and water or dioxane and water, is added.

-

Reaction Execution: The mixture is degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) for several hours until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up and Purification: Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Reactivity of the 1-Methyl Group

The methyl group at the 1-position of the isoquinoline ring is activated and can participate in various reactions, including condensation with aldehydes and other electrophiles. This reactivity allows for the extension of the molecular scaffold and the introduction of further functional groups.

Potential Applications in Drug Discovery

The isoquinoline core is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide range of biological activities. The ability to functionalize the this compound scaffold at both the 6- and 1-positions makes it a highly attractive starting material for the synthesis of novel compounds with potential therapeutic applications, including as kinase inhibitors or other targeted therapies.

Safety and Handling

Hazard Profile:

-

Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.

-

Skin Corrosion/Irritation: Likely to cause skin irritation.

-

Eye Damage/Irritation: Likely to cause serious eye irritation or damage.

-

Respiratory Sensitization: May cause respiratory irritation.

Recommended Handling Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is a versatile and valuable building block for organic synthesis, particularly in the field of drug discovery. Its key features—the reactive bromine atom at the 6-position and the activated methyl group at the 1-position—provide multiple avenues for the creation of diverse and complex molecules. While some of its specific physical properties are yet to be fully characterized in the literature, this guide provides a solid foundation for its synthesis, handling, and application in research and development. As with any chemical, proper safety precautions should always be observed.

References

-

PubChem. (n.d.). 6-Bromoisoquinoline. Retrieved January 29, 2026, from [Link]

-

PubChem. (n.d.). 6-Bromoisoquinolin-1(2H)-one. Retrieved January 29, 2026, from [Link]

-

PubChem. (n.d.). 1-Methylisoquinoline. Retrieved January 29, 2026, from [Link]

-

ResearchGate. (n.d.). Figure 1. 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2).... Retrieved January 29, 2026, from [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. 1416712-98-5|this compound|BLD Pharm [bldpharm.com]

- 3. 6-溴-2-甲基喹啉 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 6-Bromoquinoline(5332-25-2) 1H NMR [m.chemicalbook.com]

- 5. 1-Methylisoquinoline | C10H9N | CID 15592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 6-Bromoisoquinoline synthesis - chemicalbook [chemicalbook.com]

- 7. 6-Bromoisoquinoline | C9H6BrN | CID 313681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 6-Bromoisoquinolin-1(2H)-one | C9H6BrNO | CID 15885182 - PubChem [pubchem.ncbi.nlm.nih.gov]

Core Compound Identification and Properties

An In-depth Technical Guide to 6-Bromo-1-methylisoquinoline

This guide provides a comprehensive technical overview of this compound, a heterocyclic building block of significant interest to researchers in synthetic chemistry and drug discovery. We will delve into its chemical identity, synthesis, potential applications, and the analytical methodologies required for its characterization, grounding our discussion in established chemical principles and field-proven insights.

This compound is a halogenated derivative of the isoquinoline scaffold. The strategic placement of a bromine atom at the 6-position and a methyl group at the 1-position makes it a versatile intermediate for introducing the isoquinoline core into more complex molecules through various cross-coupling reactions.

| Property | Value | Source(s) |

| CAS Number | 1416712-98-5 | [1][2] |

| Molecular Formula | C₁₀H₈BrN | [3] |

| Molecular Weight | 222.08 g/mol | [1][3] |

| Purity | Typically >95% | [1] |

| Appearance | Solid (form may vary) | [3] |

Synthesis of this compound: A Mechanistic Perspective

The synthesis of this compound can be approached through multi-step sequences common in heterocyclic chemistry. A logical and well-established route involves the construction of the core 6-bromoisoquinoline scaffold, followed by methylation. This approach allows for controlled functionalization and leverages readily available starting materials.

Synthesis of the 6-Bromoisoquinoline Precursor

A common method for constructing the 6-bromoisoquinoline core is the Pomeranz–Fritsch–Bobbitt reaction or a modification thereof. An illustrative synthesis starts from 4-bromobenzaldehyde.[4]

Experimental Protocol: Synthesis of 6-Bromoisoquinoline [4]

-

Imine Formation: A mixture of 4-bromobenzaldehyde and aminoacetaldehyde dimethyl acetal is refluxed in anhydrous toluene using a Dean-Stark apparatus for approximately 12 hours to drive the formation of the corresponding imine by removing water.[4] The solvent is then removed under reduced pressure.

-

Cyclization Cascade Initiation: The crude imine is dissolved in an anhydrous solvent like tetrahydrofuran (THF) and cooled. An activating agent, such as ethyl chloroformate, is added.[4] This step is critical as it forms a reactive intermediate primed for cyclization.

-

Ring Closure: A reagent like trimethyl phosphite is added dropwise, and the reaction is stirred for several hours at room temperature.[4] This facilitates the key cyclization step.

-

Aromatization: The reaction mixture is worked up and then treated with a strong Lewis acid, such as titanium tetrachloride (TiCl₄), in a solvent like dichloromethane (DCM) and heated to promote the final dehydration and aromatization to yield 6-bromoisoquinoline.[4]

-

Purification: The final product is isolated and purified using standard techniques, such as extraction followed by column chromatography.

Methylation to Yield this compound

With the 6-bromoisoquinoline core in hand, the final step is the introduction of the methyl group at the 1-position. This can be achieved via a nucleophilic addition of a methyl organometallic reagent, followed by oxidation.

Proposed Experimental Protocol:

-

Reaction Setup: 6-Bromoisoquinoline is dissolved in an anhydrous aprotic solvent (e.g., THF or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon) and cooled to a low temperature (e.g., -78 °C).

-

Nucleophilic Addition: A solution of methyllithium (MeLi) or methylmagnesium bromide (MeMgBr) is added dropwise to the cooled solution. The nucleophilic methyl group attacks the electrophilic C1 position of the isoquinoline ring. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Oxidation/Aromatization: Upon completion, the reaction is quenched, and the intermediate 1,2-dihydroisoquinoline is oxidized to the aromatic this compound. This can be achieved by exposure to air over time or by using a mild oxidizing agent like manganese dioxide (MnO₂).

-

Purification: The final product is isolated through an aqueous workup and purified by column chromatography to yield pure this compound.

Applications in Research and Drug Development

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs.[5] The presence of a bromine atom provides a reactive handle for further chemical modifications, making this compound a valuable building block.

-

Scaffold for Lead Discovery: This compound serves as a starting point for the synthesis of novel compound libraries. The isoquinoline core is known to interact with a wide range of biological targets.[5]

-

Cross-Coupling Reactions: The C-Br bond at the 6-position is amenable to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse functional groups to explore the structure-activity relationship (SAR) of potential drug candidates.

-

Anticancer Research: Many quinoline and isoquinoline derivatives have demonstrated cytotoxic effects against cancer cell lines.[6][7] Compounds derived from this scaffold could be investigated for similar properties.

-

Antimicrobial Agents: The related quinolone scaffold is the basis for a major class of antibiotics, suggesting that novel isoquinoline derivatives could be explored for antibacterial or antifungal activity.[7]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. 1416712-98-5|this compound|BLD Pharm [bldpharm.com]

- 3. 6-溴-2-甲基喹啉 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 6-Bromoisoquinoline synthesis - chemicalbook [chemicalbook.com]

- 5. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the ¹H NMR Spectroscopic Analysis of 6-Bromo-1-methylisoquinoline

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 6-bromo-1-methylisoquinoline, a key heterocyclic building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and quality control. We will delve into the fundamental principles governing the chemical shifts and coupling patterns observed in the spectrum, offering a detailed, proton-by-proton assignment. The guide explains the causal relationships between the molecular structure, including the electronic effects of the bromine and methyl substituents, and the resulting NMR data. Furthermore, we present a standardized experimental protocol for acquiring high-quality ¹H NMR spectra of this compound and showcase how to leverage spectroscopic data for unambiguous structural confirmation.

Introduction: The Structural Significance of this compound

The isoquinoline scaffold is a prominent feature in a vast array of natural products and pharmacologically active molecules. The strategic placement of substituents on this bicyclic heteroaromatic system allows for the fine-tuning of a compound's physicochemical and biological properties. This compound serves as a versatile intermediate, with the bromine atom at the 6-position providing a handle for further functionalization via cross-coupling reactions, and the methyl group at the 1-position influencing the steric and electronic environment of the nitrogen-containing ring.

Accurate structural characterization is paramount in the synthesis and application of such compounds. ¹H NMR spectroscopy stands as the most powerful and accessible tool for this purpose, offering a detailed fingerprint of the molecular structure. This guide will provide an in-depth interpretation of the ¹H NMR spectrum of this compound, enabling researchers to confidently identify this compound and its analogs.

Fundamental Principles: Predicting the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is governed by the interplay of several factors: the inherent aromaticity of the isoquinoline core, and the electronic effects of the bromo and methyl substituents.

-

The Isoquinoline Core: The protons on the isoquinoline ring system typically resonate in the aromatic region of the spectrum (δ 7.0-9.0 ppm)[1][2]. The nitrogen atom in the ring has a significant deshielding effect on the adjacent protons, particularly H-8.

-

The Methyl Group (-CH₃): The methyl group at the 1-position is an electron-donating group and will exhibit a characteristic singlet in the upfield region of the spectrum, typically around δ 2.5-3.0 ppm[3].

-

The Bromine Atom (-Br): Bromine is an electronegative atom that exerts a deshielding effect on the protons of the benzene ring. This effect, combined with its influence on the electron density of the aromatic system, will modulate the chemical shifts of H-5, H-7, and H-8.

Based on these principles and data from related compounds like 6-bromoquinoline and 1-methylisoquinoline, we can predict the chemical shifts and coupling patterns for each proton in this compound[3][4].

Experimental Protocol for ¹H NMR Acquisition

To ensure the acquisition of a high-quality, reproducible ¹H NMR spectrum, the following protocol is recommended. This protocol is designed to be a self-validating system, providing a clear and reliable dataset for analysis.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) is a common first choice for its ability to dissolve a wide range of organic compounds.

-

Concentration: Prepare a solution of 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm. Modern NMR spectrometers can also reference the spectrum to the residual solvent peak.

-

Sample Filtration (Optional): If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent shimming issues.

NMR Instrument Parameters

The following are general guidelines for setting up the NMR experiment on a standard 400 MHz spectrometer.

| Parameter | Recommended Value | Rationale |

| Pulse Program | A standard single-pulse experiment (e.g., 'zg30') | Sufficient for routine ¹H NMR acquisition. |

| Spectral Width | 0-12 ppm | To encompass the full range of expected proton chemical shifts[5]. |

| Number of Scans | 16-64 | To achieve an adequate signal-to-noise ratio[5]. |

| Relaxation Delay | 1-2 seconds | To allow for full relaxation of the protons between pulses, ensuring accurate integration[5]. |

Data Processing

-

Fourier Transform: Apply a Fourier transform to the raw free induction decay (FID) data.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak.

-

Integration: Integrate the area under each peak to determine the relative number of protons.

Diagram of the Experimental Workflow:

Caption: A flowchart illustrating the key steps in the ¹H NMR experimental workflow.

Detailed ¹H NMR Spectral Analysis

The following is a detailed analysis of the predicted ¹H NMR spectrum of this compound.

Structure with Proton Numbering:

Caption: Structure of this compound with proton labeling.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -CH₃ | ~2.7 | Singlet (s) | - | 3H |

| H-4 | ~7.4 | Doublet (d) | ~5.5 | 1H |

| H-3 | ~8.0 | Doublet (d) | ~5.5 | 1H |

| H-7 | ~7.7 | Doublet of doublets (dd) | ~8.8, ~2.0 | 1H |

| H-5 | ~7.9 | Doublet (d) | ~2.0 | 1H |

| H-8 | ~8.1 | Doublet (d) | ~8.8 | 1H |

Peak Assignments and Interpretation

-

-CH₃ (δ ~2.7, s, 3H): This singlet corresponds to the three equivalent protons of the methyl group at the C1 position. Its upfield chemical shift is characteristic of alkyl protons, and the lack of coupling results in a singlet.

-

H-4 (δ ~7.4, d, J ≈ 5.5 Hz, 1H) and H-3 (δ ~8.0, d, J ≈ 5.5 Hz, 1H): These two doublets arise from the protons on the pyridine ring. They are coupled to each other with a typical vicinal coupling constant. H-3 is expected to be further downfield due to its proximity to the electronegative nitrogen atom.

-

H-8 (δ ~8.1, d, J ≈ 8.8 Hz, 1H): This doublet corresponds to the H-8 proton. It is coupled to H-7 with a large ortho coupling constant. The significant downfield shift is due to the deshielding effect of the nitrogen atom and the ring current of the adjacent aromatic ring.

-

H-7 (δ ~7.7, dd, J ≈ 8.8, 2.0 Hz, 1H): This signal appears as a doublet of doublets. The large coupling constant (~8.8 Hz) is due to ortho coupling with H-8, and the smaller coupling constant (~2.0 Hz) is due to meta coupling with H-5.

-

H-5 (δ ~7.9, d, J ≈ 2.0 Hz, 1H): This proton appears as a doublet due to the smaller meta coupling with H-7. The deshielding effect of the bromine atom at the 6-position contributes to its downfield chemical shift.

Diagram of Key J-Coupling Interactions:

Caption: Key through-bond J-coupling interactions in this compound.

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information. Through a systematic analysis of chemical shifts, multiplicities, and coupling constants, a complete and unambiguous assignment of all proton signals can be achieved. This guide has provided a framework for understanding the spectrum based on fundamental principles and has outlined a robust experimental protocol for its acquisition. By following the methodologies and interpretations presented herein, researchers can confidently utilize ¹H NMR spectroscopy for the routine characterization and quality control of this compound and its derivatives in their scientific endeavors.

References

-

ResearchGate. (2024). On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. Available at: [Link]

-

Oregon State University. (n.d.). ¹H NMR Chemical Shift. Available at: [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top; starting material) and the coupling derivatives 13a–d. Available at: [Link]

-

PubChem. (n.d.). 6-Bromoisoquinolin-1(2H)-one. Available at: [Link]

-

ResearchGate. (n.d.). Figure 1. ¹H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2).... Available at: [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: ¹H NMR Chemical Shifts. Available at: [Link]

-

PubChem. (n.d.). 1-Methylisoquinoline. Available at: [Link]

-

PubChem. (n.d.). 6-Bromoisoquinoline. Available at: [Link]

Sources

An In-depth Technical Guide to the ¹³C NMR Analysis of 6-Bromo-1-methylisoquinoline

This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 6-bromo-1-methylisoquinoline, a key heterocyclic compound with applications in pharmaceutical and materials science.[1] This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis. We will delve into the theoretical underpinnings of the expected chemical shifts, provide a robust experimental protocol for data acquisition, and present the data in a clear, accessible format.

Introduction: The Structural Significance of this compound

This compound is a disubstituted isoquinoline, a structural motif found in numerous biologically active compounds. The precise characterization of its molecular structure is paramount for understanding its reactivity and potential applications. ¹³C NMR spectroscopy is an indispensable tool for this purpose, offering detailed information about the carbon framework of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the ¹³C NMR spectrum, with its chemical shift (δ) being highly sensitive to the local electronic environment.[2] By analyzing these chemical shifts, we can confirm the substitution pattern and gain insights into the electronic effects of the bromo and methyl substituents on the isoquinoline core.

Theoretical Analysis of the ¹³C NMR Spectrum

The interpretation of the ¹³C NMR spectrum of this compound begins with an understanding of the parent isoquinoline system and the predictable effects of the substituents. Aromatic carbons typically resonate in the δ 120-150 ppm range.[3]

2.1. The Isoquinoline Core

The ¹³C NMR spectrum of unsubstituted isoquinoline serves as our baseline. The chemical shifts for isoquinoline are well-documented and provide a reference point for predicting the shifts in our target molecule.

2.2. Substituent Effects on Chemical Shifts

The introduction of a bromine atom at the C6 position and a methyl group at the C1 position induces significant changes in the ¹³C NMR spectrum. These changes, known as substituent-induced chemical shifts (SCS), are primarily governed by inductive and resonance effects.

-

Bromine Substituent (C6): Bromine is an electronegative atom that exerts a moderate electron-withdrawing inductive effect.[4] This effect generally deshields (shifts downfield) the carbon atom to which it is directly attached (the ipso-carbon, C6). However, bromine also possesses lone pairs of electrons that can participate in resonance, donating electron density to the aromatic ring, particularly at the ortho and para positions. For C6, the ipso effect is the most pronounced. The effect on neighboring carbons (C5 and C7) will be a combination of these inductive and resonance effects. Relativistic effects can also influence the chemical shift of a carbon bonded to a heavy atom like bromine.[5]

-

Methyl Substituent (C1): The methyl group is a weak electron-donating group through an inductive effect. This generally leads to a shielding (upfield shift) of the attached carbon (C1) and other carbons in the ring. The α, meta, and para effects of a methyl group are generally similar in magnitude to those observed in other methyl-substituted aromatic systems.[6]

By applying the principles of additivity of substituent effects, we can predict the approximate chemical shifts for each carbon in this compound.[7]

Molecular Structure and Predicted Chemical Shifts

The structure of this compound with the standard IUPAC numbering is shown below.

Caption: Structure and IUPAC numbering of this compound.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Isoquinoline (δ ppm) | Predicted Shift for this compound (δ ppm) | Rationale for Shift |

| C1 | 152.7 | ~158 | α-effect of methyl group and influence of adjacent nitrogen. |

| C3 | 143.2 | ~142 | Minimal effect from distant substituents. |

| C4 | 120.5 | ~121 | Minor influence from substituents. |

| C4a | 128.9 | ~129 | Minimal effect from substituents. |

| C5 | 127.4 | ~128 | ortho to bromo group, potential deshielding. |

| C6 | 130.3 | ~118 | ipso-effect of bromine, significant shielding. |

| C7 | 126.5 | ~129 | ortho to bromo group, potential deshielding. |

| C8 | 127.1 | ~127 | meta to bromo group, minimal effect. |

| C8a | 135.9 | ~135 | Minimal effect from substituents. |

| -CH₃ | - | ~22 | Typical chemical shift for a methyl group on an aromatic ring. |

Note: The predicted shifts are estimations based on substituent effects and may vary slightly from experimental values.

Experimental Protocol for ¹³C NMR Data Acquisition

To obtain a high-quality ¹³C NMR spectrum, the following protocol is recommended. This protocol is designed to be a self-validating system, ensuring reliable and reproducible results.

4.1. Sample Preparation

-

Analyte: Use 20-50 mg of purified this compound.

-

Solvent: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent solubilizing properties and its single carbon signal at δ 77.16 ppm, which can serve as an internal reference.

-

Standard: Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ 0.00 ppm), although referencing to the solvent peak is often sufficient.

-

NMR Tube: Use a clean, dry 5 mm NMR tube. For dilute samples, specialized tubes with susceptibility plugs can be used to maximize signal.[8]

4.2. NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a standard ¹³C{¹H} (proton-decoupled) experiment on a 400 MHz or higher field NMR spectrometer.

-

Tuning and Matching: Tune and match the ¹³C and ¹H channels of the probe to the sample.[9]

-

Locking and Shimming: Lock onto the deuterium signal of the CDCl₃ and shim the magnetic field to achieve optimal homogeneity.

-

Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.

-

Acquisition Parameters:

-

Pulse Width (p1): Calibrate a 30° or 90° pulse. A shorter pulse width (e.g., 30°) allows for a shorter relaxation delay.[10]

-

Relaxation Delay (d1): Set to 2-5 seconds. Quaternary carbons have longer relaxation times, so a longer delay may be necessary to observe them quantitatively.

-

Acquisition Time (aq): Typically 1-2 seconds.

-

Spectral Width (sw): Set to approximately 250 ppm (e.g., 25,000 Hz on a 400 MHz instrument) to encompass the full range of expected carbon signals.[11]

-

Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 to 4096) is usually required to achieve an adequate signal-to-noise ratio.

-

Decoupling: Use broadband proton decoupling (e.g., WALTZ-16) during acquisition to collapse ¹³C-¹H couplings and enhance signal intensity via the Nuclear Overhauser Effect (NOE).[12]

-

4.3. Data Processing

-

Fourier Transform: Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio, followed by a Fourier transform.

-

Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum to the CDCl₃ solvent peak at δ 77.16 ppm or the TMS peak at δ 0.00 ppm.

Workflow for ¹³C NMR Analysis

The overall workflow from sample preparation to final spectral analysis is depicted below.

Caption: Workflow for the ¹³C NMR analysis of this compound.

Conclusion

The ¹³C NMR analysis of this compound is a powerful method for its structural confirmation. By understanding the fundamental principles of substituent effects on ¹³C chemical shifts and employing a rigorous experimental protocol, researchers can confidently assign the carbon signals and verify the molecular structure. This guide provides the theoretical framework and practical steps necessary to achieve high-quality, interpretable ¹³C NMR data for this important class of compounds.

References

-

Hansen, P. E. (2012). Deuterium Isotope Effects on 13C-NMR Chemical Shifts of 10-Hydroxybenzo[h]quinolines. Molecules, 17(4), 4170-4181. [Link]

-

JoVE. (2025). NMR Spectroscopy of Benzene Derivatives. Journal of Visualized Experiments. [Link]

-

Sadlej-Sosnowska, N. (2007). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 12(5), 1094-1103. [Link]

-

LibreTexts. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

-

Johns, S. R., & Willing, R. I. (1976). 13C N.M.R. Spectra of Quinoline and Methylquinolines. The Magnitude of the Vicinal (peri) 3JCCCH Coupling Constants. Australian Journal of Chemistry, 29(7), 1617-1622. [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Oregon State University Chemistry. [Link]

-

TSI Journals. (2017). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Trade Science Inc. [Link]

-

de Graaf, R. A., & Behar, K. L. (2014). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. NMR in Biomedicine, 27(7), 789-805. [Link]

-

LibreTexts. (2022). 16.4: Substituent Effects in Substituted Aromatic Rings. Chemistry LibreTexts. [Link]

-

Ganapathy, K., & Gurumurthy, R. (1987). 13C NMR substituent induced chemical shifts in the side-chain carbons of α,β-unsaturated sulphones. Journal of the Indian Chemical Society, 64(9), 543-545. [Link]

-

Anasazi Instruments. (n.d.). A Great 13C NMR Spectrum Even When Your Sample is Dilute. Anasazi Instruments. [Link]

-

Michigan State University. (n.d.). Basic Practical NMR Concepts. Michigan State University Department of Chemistry. [Link]

-

ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl3). [Link]

-

Fan, T. W.-M. (2018). Practical Guidelines for 13C-Based NMR Metabolomics. Metabolomics, 14(1), 1-15. [Link]

-

ResearchGate. (n.d.). 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. [Link]

-

PubChem. (n.d.). 1-Methylisoquinoline. National Center for Biotechnology Information. [Link]

-

ConnectSci. (1976). 13C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) 3JCCCH coupling constants. Australian Journal of Chemistry. [Link]

-

ACS Publications. (2023). 13C NMR Analysis of an Aqueous Electrophilic Aromatic Substitution (Synthesis of β-Resorcylic Acid). Journal of Chemical Education. [Link]

-

LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]

-

University of Maryland. (n.d.). Step-by-step procedure for NMR data acquisition. University of Maryland. [Link]

-

De Gruyter. (2017). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Reviews in Inorganic Chemistry. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]

- 9. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 10. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mass Spectrometry of 6-Bromo-1-methylisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-1-methylisoquinoline is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural motif is a key component in various biologically active molecules. Understanding its chemical properties and fragmentation behavior under mass spectrometric analysis is crucial for its identification, characterization, and quantification in complex matrices. This guide provides a comprehensive overview of the mass spectrometric analysis of this compound, detailing experimental protocols, ionization techniques, and fragmentation pathways. As a Senior Application Scientist, this document synthesizes technical data with practical insights to provide a self-validating framework for researchers in the field.

Chemical Properties and Isotopic Distribution

A thorough understanding of the analyte's chemical properties is fundamental to any mass spectrometric analysis. For this compound (C₁₀H₈BrN), these properties dictate the choice of analytical conditions.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈BrN | - |

| Monoisotopic Mass | 220.98399 Da | Calculated |

| Average Mass | 222.08 g/mol | Calculated |

| Exact Mass ([M+H]⁺) | 221.99184 Da | Calculated |

The presence of a bromine atom significantly influences the isotopic pattern observed in the mass spectrum. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic M/M+2 isotopic pattern with a peak intensity ratio of roughly 1:1, a key diagnostic feature for identifying brominated compounds.[1]

Ionization Techniques: A Comparative Analysis

The choice of ionization technique is critical for the successful analysis of this compound. Both Electrospray Ionization (ESI) and Electron Ionization (EI) can be employed, each offering distinct advantages.

Electrospray Ionization (ESI): ESI is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules.[2] For this compound, ESI in positive ion mode is highly effective, typically generating the protonated molecule, [M+H]⁺. This technique is preferred for quantitative studies due to its high sensitivity and minimal fragmentation in the source, which simplifies the resulting mass spectrum. The primary ions observed would be at m/z 221.99 and 223.99, corresponding to the [M+H]⁺ ions containing ⁷⁹Br and ⁸¹Br, respectively.

Electron Ionization (EI): EI is a hard ionization technique that involves bombarding the analyte with high-energy electrons. This leads to the formation of a molecular ion (M⁺˙) and extensive fragmentation. While this provides valuable structural information, the molecular ion may be of low abundance or absent altogether. For this compound, EI would generate a molecular ion at m/z 221 and 223 and a series of fragment ions that can be used to elucidate the molecule's structure.

Fragmentation Analysis of this compound

Understanding the fragmentation pathways of this compound is essential for its structural confirmation, particularly when using tandem mass spectrometry (MS/MS) techniques. The fragmentation is influenced by the stability of the isoquinoline ring system and the presence of the methyl and bromo substituents.

Proposed ESI-MS/MS Fragmentation Pathway

In a typical ESI-MS/MS experiment, the protonated molecule [M+H]⁺ is isolated and subjected to collision-induced dissociation (CID). The primary fragmentation pathways are predicted to involve the loss of small neutral molecules and radicals. A study on the fragmentation of isoquinoline alkaloids provides a basis for predicting these pathways.[2][3]

A plausible fragmentation pathway for the [M+H]⁺ ion of this compound is initiated by the loss of a hydrogen radical followed by the loss of acetonitrile (CH₃CN), or the loss of a bromine radical.

Caption: Proposed ESI-MS/MS fragmentation of this compound.

Predicted EI-MS Fragmentation Pattern

Under EI conditions, the fragmentation is generally more extensive. Based on the mass spectrum of the related compound 6-bromoquinoline, key fragmentation pathways can be predicted.[4] The molecular ion (M⁺˙) will likely undergo loss of a bromine atom, a methyl radical, and potentially hydrogen cyanide (HCN).

| Fragment Ion | Proposed Structure | m/z (⁷⁹Br/⁸¹Br) |

| [C₁₀H₈BrN]⁺˙ | Molecular Ion | 221/223 |

| [C₁₀H₈N]⁺ | Loss of Br• | 142 |

| [C₉H₅BrN]⁺˙ | Loss of CH₃• | 206/208 |

| [C₉H₇Br]⁺˙ | Loss of HCN | 194/196 |

Experimental Protocols

Sample Preparation for ESI-MS Analysis

A standardized and reproducible sample preparation protocol is paramount for obtaining high-quality mass spectrometric data.

Materials:

-

This compound

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Deionized water

-

0.1% Formic acid solution (optional, to promote protonation)

-

Micropipettes and sterile tips

-

2 mL autosampler vials with septa

Procedure:

-

Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of methanol or acetonitrile to prepare a 1 mg/mL stock solution.

-

Working Solution Preparation: Dilute the stock solution to a final concentration of 1-10 µg/mL using a suitable solvent mixture, such as 50:50 acetonitrile:water. The addition of 0.1% formic acid to the final solution can enhance protonation and improve signal intensity.[1]

-

Filtration: If any particulate matter is observed, filter the working solution through a 0.22 µm syringe filter to prevent clogging of the MS instrument's fluidics.

-

Vialing: Transfer the final solution to a 2 mL autosampler vial and seal with a septum cap.

Caption: Experimental workflow for ESI-MS sample preparation.

High-Resolution Mass Spectrometry (HRMS) Protocol

HRMS provides high mass accuracy, enabling the determination of the elemental composition of the analyte and its fragments.

Instrumentation:

-

A high-resolution mass spectrometer, such as an Orbitrap or a Q-TOF, equipped with an ESI source.

Instrument Parameters (suggested starting points):

-

Ionization Mode: Positive

-

Capillary Voltage: 3.5 - 4.5 kV

-

Source Temperature: 100 - 150 °C

-

Sheath Gas Flow Rate: 30 - 40 arbitrary units

-

Auxiliary Gas Flow Rate: 5 - 10 arbitrary units

-

Mass Range: m/z 100 - 500

-

Resolution: > 60,000 FWHM

-

Collision Energy (for MS/MS): 10-40 eV (a ramped collision energy experiment is recommended to observe a wide range of fragment ions)

Data Interpretation and Validation

Molecular Ion Confirmation: The primary step in data analysis is the confirmation of the molecular weight. For this compound, this involves identifying the characteristic 1:1 isotopic pattern of the [M+H]⁺ ion at m/z 221.99184 and 223.98979.

Fragmentation Analysis: The fragmentation pattern obtained from MS/MS experiments should be analyzed to confirm the structure. The observed fragment ions should correspond to logical losses from the precursor ion, as outlined in the fragmentation section. High-resolution data will allow for the determination of the elemental composition of each fragment, providing a high degree of confidence in the structural assignment.

Nitrogen Rule: As an organic molecule containing a single nitrogen atom, this compound is expected to have an odd nominal molecular mass (221). The protonated molecule [M+H]⁺ will therefore have an even nominal mass (222), which is consistent with the nitrogen rule.

Conclusion

The mass spectrometric analysis of this compound is a powerful tool for its unambiguous identification and structural characterization. By employing appropriate ionization techniques, such as ESI, and leveraging the capabilities of high-resolution mass spectrometry and tandem MS, researchers can gain detailed insights into the molecule's properties. The characteristic isotopic signature of bromine serves as a key diagnostic tool, while the fragmentation patterns provide a roadmap for structural elucidation. The protocols and insights provided in this guide offer a robust framework for the successful mass spectrometric analysis of this important heterocyclic compound, thereby supporting its application in drug discovery and development.

References

-

He, J., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 766. Available from: [Link]

-

PubChem. 1-Methylisoquinoline. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 6-Bromoisoquinolin-1(2H)-one. National Center for Biotechnology Information. Available from: [Link]

-

Thevis, M., et al. (2018). Mass spectrometric studies on selective androgen receptor modulators (SARMs) using electron ionization and electrospray ionization/collision-induced dissociation. European Journal of Mass Spectrometry, 24(1), 145-156. Available from: [Link]

-

He, J., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. PubMed Central, PMC6970995. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 6-Bromoquinoline(5332-25-2) 1H NMR spectrum [chemicalbook.com]

Biological activity of 6-Bromo-1-methylisoquinoline

An In-Depth Technical Guide to the Biological Activity of 6-Bromo-1-methylisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural and synthetic compounds with a wide spectrum of pharmacological activities. This guide focuses on the specific, yet underexplored, derivative: this compound. While direct biological data on this compound is sparse, this document serves as a technical whitepaper synthesizing information from structurally related analogues to build a predictive framework for its potential therapeutic applications. We will delve into the synthesis of the core scaffold, extrapolate potential biological activities based on established structure-activity relationships (SAR) of bromo-substituted heterocycles, and provide detailed, field-proven experimental protocols to validate these hypotheses. This guide is designed to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to investigate the therapeutic potential of this compound.

The Isoquinoline Scaffold: A Privileged Structure in Pharmacology

Isoquinoline, a heterocyclic aromatic compound consisting of a benzene ring fused to a pyridine ring, is a structural motif of paramount importance in drug discovery.[1] Its derivatives, both naturally occurring and synthetic, exhibit a remarkable diversity of biological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[1][2] Prominent examples like the alkaloids morphine and codeine underscore the scaffold's significance.[1] The therapeutic utility of isoquinolines often stems from their ability to intercalate with nucleic acids or interact with the active sites of enzymes, thereby modulating critical biological pathways.[1] The strategic functionalization of the isoquinoline core allows for the fine-tuning of these interactions, making it a fertile ground for the development of novel therapeutics.

Synthesis and Chemical Profile of this compound

The synthesis of this compound is not extensively detailed in a single procedure in public literature. However, a logical synthetic pathway can be constructed based on established methods for creating the 6-bromoisoquinoline core, followed by a standard methylation reaction. This multi-step approach provides a reliable route for obtaining the target compound for biological screening.

Synthesis of the 6-Bromoisoquinoline Intermediate

The foundational step is the creation of the 6-bromoisoquinoline scaffold, which can be achieved via a Pomeranz-Fritsch-type reaction starting from commercially available materials like 4-Bromobenzaldehyde and Aminoacetaldehyde dimethyl acetal.[3][4] This process involves the formation of an imine, followed by cyclization and aromatization promoted by a Lewis acid such as Titanium tetrachloride (TiCl₄).[3]

Experimental Protocol: Synthesis of 6-Bromoisoquinoline [3]

-

Step 1: Imine Formation: A mixture of 4-bromobenzaldehyde and aminoacetaldehyde dimethyl acetal in anhydrous toluene is refluxed using a Dean-Stark apparatus for approximately 12 hours to drive the condensation reaction. The solvent is then removed under vacuum.

-

Step 2: Acylation: The resulting residue is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -10 °C. Ethyl chloroformate is added, and the mixture is stirred for a short period before being allowed to warm to room temperature.

-

Step 3: Cyclization Precursor Formation: Trimethyl phosphite is added dropwise, and the reaction is stirred for 10 hours at room temperature. The solvent is subsequently evaporated.

-

Step 4: Cyclization and Aromatization: The residue is dissolved in anhydrous dichloromethane (DCM). The solution is cooled to 0 °C, and Titanium tetrachloride (TiCl₄) is added dropwise. The reaction mixture is then stirred at 40 °C for several days until completion.

-

Step 5: Work-up and Purification: The reaction is quenched by pouring it into ice. The pH is adjusted to 8-9 with a 6N NaOH solution. The product is extracted with ethyl acetate. The organic layer is then subjected to an acid-base extraction using 3M HCl to isolate the basic isoquinoline product, which can be further purified by standard chromatographic techniques.

N-Methylation to Yield this compound

Proposed Experimental Protocol: Methylation

-

Activation: 6-Bromoisoquinoline is dissolved in a suitable aprotic solvent like acetonitrile.

-

Methylation: A methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), is added to the solution.

-

Reaction: The mixture is stirred, potentially with gentle heating, and monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Purification: The reaction is quenched, and the final product, this compound, is isolated and purified using column chromatography.

Predicted Biological Activities and Mechanistic Insights

Direct experimental data for this compound is not prevalent in public-domain literature.[5] However, by examining structurally similar compounds, we can infer its likely biological potential. The presence of the isoquinoline core, combined with a halogen at the 6-position, suggests promising avenues for investigation, particularly in oncology.[5]

Anticancer Potential

The isoquinoline and related quinoline/quinazoline scaffolds are well-represented in anticancer drug discovery.[6][7] The bromine atom at the 6-position is a particularly noteworthy feature, as halogens are known to enhance the cytotoxic effects of such heterocyclic systems.[5]

-

Inhibition of Kinases and PARP: Bromo-isoquinolines are considered attractive candidates for developing kinase and Poly (ADP-ribose) polymerase (PARP) inhibitors.[8] PARP inhibitors represent a targeted cancer therapy that traps PARP enzymes on DNA, preventing the repair of single-strand breaks. This leads to the accumulation of double-strand breaks during DNA replication, which are lethal to cancer cells with deficiencies in homologous recombination repair, a concept known as synthetic lethality.

-

Cytotoxicity in Cancer Cell Lines: While data for our target molecule is unavailable, studies on analogous 6-bromo-quinazoline derivatives have demonstrated significant in vitro cytotoxicity. For instance, certain derivatives have shown potent activity against MCF-7 (breast cancer) and SW480 (colon cancer) cell lines.[6] Similarly, 6-bromine-containing 7-anilino-1-arylisoquinolinequinones have displayed IC₅₀ values in the low micromolar range against gastric and leukemia cancer cell lines.[9]

Antiviral and Anti-inflammatory Activity

Isoquinoline alkaloids have demonstrated a broad range of antiviral activities by interfering with multiple pathways crucial for viral replication, such as NF-κB and MAP kinase signaling.[2][10] Furthermore, some derivatives can inhibit viral entry by blocking Ca²⁺-mediated fusion.[10] Given that inflammation is often intertwined with viral infections and other disease states, compounds that modulate these pathways may also possess anti-inflammatory properties. For example, certain isoquinolines can suppress the production of pro-inflammatory cytokines like IL-6 and TNF-α.[10]

Structure-Activity Relationship (SAR) Insights

The specific structure of this compound provides clues to its potential biological interactions:

-

6-Bromo Substitution: The bromine atom is an electron-withdrawing group that can significantly alter the electronic distribution of the isoquinoline ring system. Its size and lipophilicity can enhance binding in hydrophobic pockets of target proteins and can improve pharmacokinetic properties like metabolic stability and membrane permeability.[5]

-

1-Methyl Substitution: The methyl group at the C1 position introduces steric bulk adjacent to the ring nitrogen. This can influence the molecule's preferred conformation and its ability to fit into a specific enzyme active site. It may grant selectivity for certain biological targets over others by preventing binding to proteins with sterically constrained pockets.

Proposed Experimental Workflows for Biological Validation

To move from prediction to evidence, a systematic evaluation of this compound's biological activity is necessary. The following protocols provide a robust framework for initial screening.

In Vitro Cytotoxicity Assessment (MTT Assay)

This assay is a foundational experiment to determine a compound's effect on cell viability and proliferation.

Protocol:

-

Cell Culture: Plate cancer cell lines (e.g., MCF-7, SW480, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to create a range of final concentrations (e.g., 0.1 µM to 100 µM). Add the compound dilutions to the cells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).

Table 1: Comparative Cytotoxicity Data of Related Bromo-Heterocycles

| Compound | Cell Line | IC₅₀ (µM) | Source |

| 6-Bromo-3-phenylquinazolin-4(3H)-one derivative (8a) | MCF-7 (Breast Cancer) | 15.85 ± 3.32 | [6] |

| 6-Bromo-3-phenylquinazolin-4(3H)-one derivative (8a) | SW480 (Colon Cancer) | 17.85 ± 0.92 | [6] |

| 7-anilino-1-arylisoquinolinequinone derivative (2a-g) | Gastric/Leukemia Lines | 1.31 - 11.04 | [9] |

This table provides context for the potential cytotoxic potency of bromo-substituted scaffolds. Direct testing is required for this compound.

Molecular Docking Workflow

In silico docking can predict the binding affinity and orientation of the compound within the active site of a putative protein target, such as PARP1 or a specific kinase.

Conclusion and Future Directions

This compound represents a compelling, yet uncharacterized, molecule within the pharmacologically rich family of isoquinolines. Based on robust evidence from structurally related analogues, it is hypothesized to possess significant biological activity, most notably as a potential anticancer agent through mechanisms that may involve the inhibition of key enzymes like PARP or various kinases. The bromine substitution at the 6-position is particularly promising for enhancing potency and modulating pharmacokinetic properties.

The immediate path forward requires the synthesis of this compound and its systematic evaluation through the in vitro and in silico workflows detailed in this guide. Positive results from initial cytotoxicity screens should be followed by broader panel testing against diverse cancer cell lines and mechanistic studies to identify specific molecular targets. This foundational work will be critical in determining if this compound can be a valuable lead compound for the development of next-generation therapeutics.

References

-

Mahadeviah, B. M., et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. International Journal of Pharmaceutical Investigation, 14(4). Retrieved from [Link]

-

Al-Ostoot, F. H., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Journal of Molecular Structure, 1301, 137359. Retrieved from [Link]

-

Khan, K., et al. (2022). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. Molecules, 27(23), 8370. Retrieved from [Link]

-

Khan, K., et al. (2022). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. PubMed Central. Retrieved from [Link]

-

Mondal, S., et al. (2018). Antiproliferative activity of new 6-bromine derivatives of 7-anilino-1-arylisoquinolinequinones. Medicinal Chemistry Research, 27(2), 654-665. Retrieved from [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6-Bromoisoquinoline synthesis - chemicalbook [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

Unlocking the Therapeutic Potential of 6-Bromo-1-methylisoquinoline: A Guide to Target Identification and Validation

An In-Depth Technical Guide

Foreword: The Rationale for Inquiry

In the landscape of medicinal chemistry, the isoquinoline scaffold stands as a "privileged structure," a framework upon which a multitude of pharmacologically active molecules have been built.[1] Natural and synthetic isoquinoline alkaloids exhibit a vast spectrum of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3][4] The introduction of specific substituents, such as a bromine atom, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic profile, often enhancing potency and target specificity.

This guide focuses on 6-Bromo-1-methylisoquinoline , a compound whose therapeutic potential remains largely unexplored in publicly available literature. While direct biological data is scarce, its chemical architecture—a fusion of the versatile isoquinoline core, a methyl group at the active 1-position, and a bromine at the 6-position—presents a compelling case for investigation. This document serves as a technical roadmap for researchers, scientists, and drug development professionals. It moves beyond mere speculation to establish a logical, evidence-based framework for identifying and validating its potential therapeutic targets, drawing upon established knowledge of analogous chemical structures. We will proceed by postulating therapeutic areas, hypothesizing specific molecular targets, and providing detailed, actionable protocols for their validation.

Part 1: Postulated Therapeutic Arenas & Hypothesized Molecular Targets

Based on the extensive pharmacology of the isoquinoline class, we can logically infer that this compound holds the most immediate promise in two critical therapeutic areas: Oncology and Neurodegenerative Disorders . The following sections detail the specific molecular targets hypothesized within these fields.

Oncology: A Multi-pronged Attack on Cancer Signaling

The isoquinoline scaffold is a cornerstone of many anticancer agents, known to interfere with DNA repair, cell signaling cascades, and cytoskeletal function.[2][5]

-

Expert Rationale: The isoquinolinone core, a close structural relative of this compound, is a well-established pharmacophore for PARP-1 inhibition.[6][7] The isoquinoline ring system can effectively mimic the nicotinamide moiety of the natural PARP substrate, NAD+, allowing it to competitively bind within the enzyme's catalytic domain. Compounds featuring fused isoquinolinone-naphthoquinone structures have demonstrated nanomolar potency against PARP-1.[7] The presence of the bromine atom could further enhance binding affinity through halogen bonding interactions within the active site.

-